molecular formula C13H18N2O B14885816 5-Amino-1-benzylazepan-2-one

5-Amino-1-benzylazepan-2-one

Cat. No.: B14885816
M. Wt: 218.29 g/mol
InChI Key: NLFDYRYHAJZPNI-UHFFFAOYSA-N
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Description

5-Amino-1-benzylazepan-2-one is a seven-membered lactam derivative featuring a benzyl substituent at the 1-position and an amino group at the 5-position. The amino group at position 5 introduces a nucleophilic site, making it amenable to further functionalization or interaction with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

5-amino-1-benzylazepan-2-one

InChI

InChI=1S/C13H18N2O/c14-12-6-7-13(16)15(9-8-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2

InChI Key

NLFDYRYHAJZPNI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(CCC1N)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-benzylazepan-2-one can be achieved through several methods. One common approach involves the reductive amination of 1-benzylazepan-2-one with an appropriate amine source. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Another method involves the cyclization of a suitable precursor, such as N-benzyl-2-aminobutyric acid, under acidic or basic conditions. This cyclization can be facilitated by heating the reaction mixture to promote ring closure.

Industrial Production Methods

Industrial production of 5-Amino-1-benzylazepan-2-one may involve continuous flow processes to ensure high yield and purity. The use of microreactors can enhance reaction efficiency by providing better control over reaction parameters such as temperature and pressure. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-benzylazepan-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted azepanones depending on the nucleophile used.

Scientific Research Applications

5-Amino-1-benzylazepan-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It can be used as a probe to study enzyme-substrate interactions due to its structural similarity to biologically active molecules.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-1-benzylazepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison

2-Aminobenzamides

2-Aminobenzamides are aromatic amides with an amino group ortho to the amide functionality. Unlike 5-Amino-1-benzylazepan-2-one, these compounds lack a lactam ring and instead feature a planar benzene ring. Key differences include:

  • Solubility: 2-Aminobenzamides generally exhibit higher aqueous solubility due to their aromatic amide structure, whereas the benzyl and lactam groups in 5-Amino-1-benzylazepan-2-one may reduce solubility .
  • Bioactivity: 2-Aminobenzamides are well-documented as histone deacetylase (HDAC) inhibitors, leveraging their amide group for zinc chelation. In contrast, the lactam ring of 5-Amino-1-benzylazepan-2-one could favor interactions with proteases or G-protein-coupled receptors (GPCRs) .
Benzodiazepines (e.g., Methylclonazepam)

Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one) shares a lactam ring with 5-Amino-1-benzylazepan-2-one but incorporates a diazepine core and a nitro group. Notable contrasts:

  • Ring Size and Substituents: Methylclonazepam’s diazepine ring (seven-membered with two nitrogen atoms) differs from the azepanone’s single nitrogen. The nitro group in Methylclonazepam enhances electrophilicity, critical for GABA_A receptor binding, whereas the amino group in 5-Amino-1-benzylazepan-2-one may support nucleophilic or hydrogen-bonding interactions .

Physicochemical and Pharmacological Data

Property 5-Amino-1-benzylazepan-2-one 2-Aminobenzamides Methylclonazepam
Molecular Formula C₁₂H₁₄N₂O C₇H₈N₂O (example) C₁₆H₁₂ClN₃O₃
Molecular Weight (g/mol) 202.25 136.15 329.74
Solubility Moderate (predicted) High (aqueous) Low (lipophilic)
Key Functional Groups Lactam, benzyl, amino Amide, amino Diazepine, nitro, chlorophenyl
Bioactivity Hypothesized protease inhibition HDAC inhibition GABA_A receptor modulation
References

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